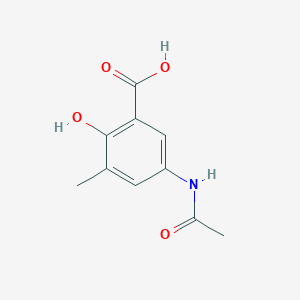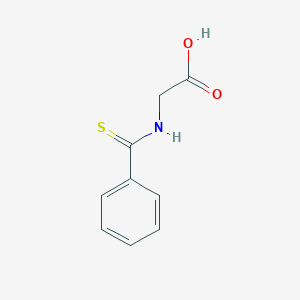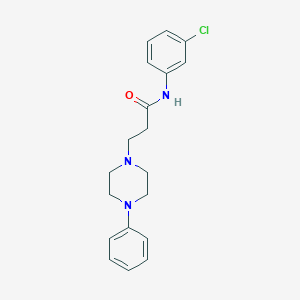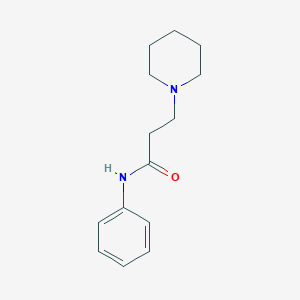
4-chloro-6-(1H-indol-1-yl)-5-pyrimidinamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-chloro-6-(1H-indol-1-yl)-5-pyrimidinamine, also known as CIMP, is a synthetic compound that has been widely used in scientific research to investigate its biological and biochemical effects. CIMP has been synthesized through various methods, and its mechanism of action has been studied to understand its potential applications in different fields of research.
Mechanism of Action
The mechanism of action of 4-chloro-6-(1H-indol-1-yl)-5-pyrimidinamine is complex and involves multiple pathways. 4-chloro-6-(1H-indol-1-yl)-5-pyrimidinamine has been shown to inhibit IDO, an enzyme that catalyzes the breakdown of tryptophan, leading to the accumulation of tryptophan metabolites that have immunosuppressive effects. 4-chloro-6-(1H-indol-1-yl)-5-pyrimidinamine has also been shown to inhibit the activity of other enzymes, including glycogen synthase kinase 3β (GSK3β), which plays a role in various cellular processes, including cell proliferation, differentiation, and apoptosis.
Biochemical and Physiological Effects:
4-chloro-6-(1H-indol-1-yl)-5-pyrimidinamine has been shown to have various biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, and modulation of immune responses. 4-chloro-6-(1H-indol-1-yl)-5-pyrimidinamine has also been shown to have anti-inflammatory effects and to reduce oxidative stress, which may contribute to its potential therapeutic applications.
Advantages and Limitations for Lab Experiments
4-chloro-6-(1H-indol-1-yl)-5-pyrimidinamine has several advantages for lab experiments, including its high purity and stability, its well-characterized synthesis method, and its potential to target multiple biological pathways. However, 4-chloro-6-(1H-indol-1-yl)-5-pyrimidinamine also has some limitations, including its high cost, limited availability, and potential toxicity at high concentrations.
Future Directions
There are several future directions for the research on 4-chloro-6-(1H-indol-1-yl)-5-pyrimidinamine, including the development of new analogs with improved potency and selectivity, the investigation of its potential therapeutic applications in various diseases, and the elucidation of its mechanism of action in different biological pathways. Additionally, the development of new methods for the synthesis of 4-chloro-6-(1H-indol-1-yl)-5-pyrimidinamine and its analogs may help to overcome some of the limitations associated with its use in scientific research.
Synthesis Methods
4-chloro-6-(1H-indol-1-yl)-5-pyrimidinamine can be synthesized through various methods, including the reaction of 4-chloro-6-nitro-5-pyrimidinamine with indole in the presence of palladium catalysts, or by reacting 4-chloro-6-amino-5-pyrimidinamine with indole in the presence of a base. The synthesis of 4-chloro-6-(1H-indol-1-yl)-5-pyrimidinamine has been optimized to produce high yields and purity, and the compound has been characterized using various analytical techniques, including NMR, IR, and mass spectrometry.
Scientific Research Applications
4-chloro-6-(1H-indol-1-yl)-5-pyrimidinamine has been used in various scientific research applications, including cancer research, neuroscience, and drug discovery. In cancer research, 4-chloro-6-(1H-indol-1-yl)-5-pyrimidinamine has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. In neuroscience, 4-chloro-6-(1H-indol-1-yl)-5-pyrimidinamine has been used to study the role of indoleamine 2,3-dioxygenase (IDO) in neuroinflammation and neurodegenerative diseases. In drug discovery, 4-chloro-6-(1H-indol-1-yl)-5-pyrimidinamine has been used as a lead compound for developing new drugs targeting various biological pathways.
properties
Molecular Formula |
C12H9ClN4 |
|---|---|
Molecular Weight |
244.68 g/mol |
IUPAC Name |
4-chloro-6-indol-1-ylpyrimidin-5-amine |
InChI |
InChI=1S/C12H9ClN4/c13-11-10(14)12(16-7-15-11)17-6-5-8-3-1-2-4-9(8)17/h1-7H,14H2 |
InChI Key |
ZDKAWQINGKZLDH-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C=CN2C3=C(C(=NC=N3)Cl)N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CN2C3=C(C(=NC=N3)Cl)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[(4-methoxybenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B246398.png)
![N-{2-[2-(2-furylmethylene)hydrazino]-1-methyl-2-oxoethyl}benzamide](/img/structure/B246399.png)


![7-Hydroxy-5-methyl-2-(methylsulfanyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B246405.png)
![Ethyl 7-amino-3-carbamoyl-2-methylsulfanylpyrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B246406.png)
![6-methyl-3-[3-(4-nitrophenyl)acryloyl]-2H-pyran-2,4(3H)-dione](/img/structure/B246409.png)

![2-[4-(dimethylamino)phenyl]-3-(4-methylphenyl)-3H-isoindol-1-one](/img/structure/B246419.png)

![[4-(3-Methoxy-benzyl)-piperazin-1-yl]-thiophen-2-yl-methanone](/img/structure/B246432.png)


